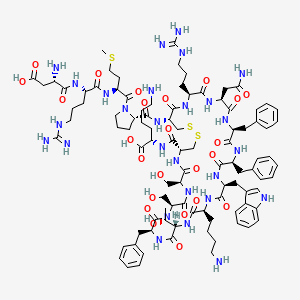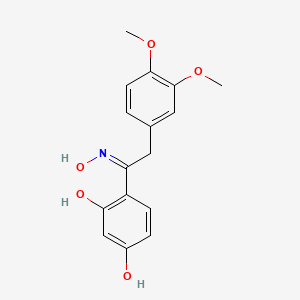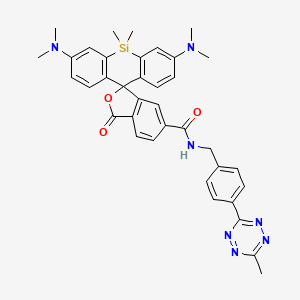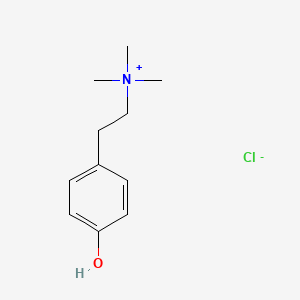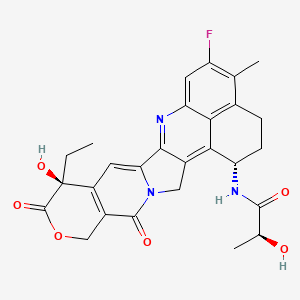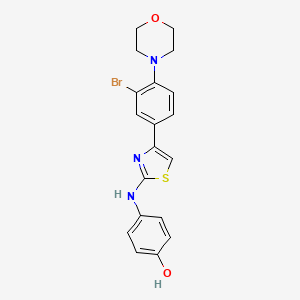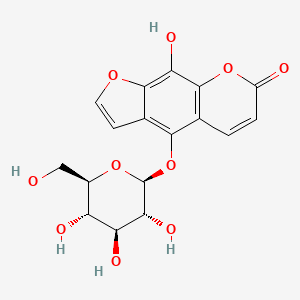
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is a natural product derived from the Psoralea genus, belonging to the Fabaceae family . It is a coumarin glucoside with the chemical formula C17H16O10 and a molecular weight of 380.3 g/mol . This compound is known for its various applications in pharmacological research and as a reference standard .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves the glycosylation of psoralen derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions. For instance, the glycosylation reaction can be carried out using a glucopyranosyl donor in the presence of a catalyst such as silver triflate (AgOTf) and a base like triethylamine (TEA) in an anhydrous solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the compound can be isolated from natural sources such as Psoralea plants using chromatographic techniques. The isolation process involves extraction, purification, and characterization using various spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranosyl moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucopyranosylpsoralen compounds .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen involves its interaction with cellular components. It can intercalate into DNA and form covalent bonds upon exposure to ultraviolet (UV) light, leading to the formation of DNA cross-links. This property makes it useful as a photosensitizing agent in phototherapy . The compound also targets various molecular pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Marmesinin: Another coumarin glucoside with similar structural features.
Tert-O-beta-D-glucopyranosyl-heraclenol: A glucoside derivative with comparable biological activities.
1’-O-beta-D-glucopyranosyl (2R, 3S)-3-hydroxynodakenetin: A related compound with similar glycosylation patterns.
Uniqueness
8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen is unique due to its specific hydroxylation and glycosylation patterns, which contribute to its distinct chemical and biological properties. Its ability to act as a photosensitizing agent and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H16O10 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |
InChI-Schlüssel |
SZLNHCJQIHSOJX-BZSFSHPFSA-N |
Isomerische SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


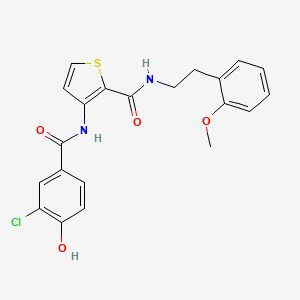
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
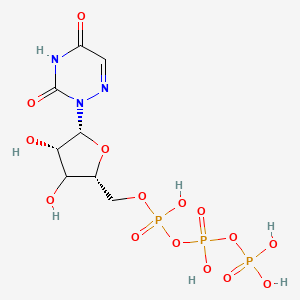
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
